4-[Benzyl(methyl)sulfamoyl]benzoic acid
Description
Significance of Sulfonamide and Benzoic Acid Scaffolds in Modern Medicinal Chemistry
The sulfonamide functional group has been a mainstay in medicinal chemistry since the discovery of Prontosil in the 1930s. unibs.itnih.gov Initially recognized for their antibacterial properties, sulfonamides have since been incorporated into a diverse array of drugs with applications ranging from antiviral and anticancer to anti-inflammatory and diuretic agents. unibs.itnih.gov Their ability to mimic the structure of p-aminobenzoic acid (PABA), a key component in bacterial folic acid synthesis, was the basis for their initial success as antibiotics. scbt.com Over the decades, the versatility of the sulfonamide scaffold has been demonstrated through its presence in numerous FDA-approved medications. unibs.it
Similarly, the benzoic acid scaffold is a fundamental building block in the synthesis of a wide variety of bioactive molecules. wikipedia.org Benzoic acid and its derivatives are known to exhibit a range of biological activities, including antimicrobial and anticancer properties. preprints.org The carboxylic acid group of benzoic acid can participate in crucial interactions with biological targets, such as hydrogen bonding, making it a valuable component in drug design. wikipedia.org
Overview of the 4-[Benzyl(methyl)sulfamoyl]benzoic Acid Scaffold in Contemporary Drug Discovery Research
While extensive research on the specific compound this compound is not widely documented in publicly available literature, the broader class of sulfamoylbenzoic acid derivatives has been the subject of significant investigation. These compounds are recognized for their potential to interact with a variety of biological targets, including enzymes and receptors. ontosight.ai
Research into analogous structures suggests that the this compound scaffold holds promise for several therapeutic areas. For instance, derivatives of sulfamoylbenzoic acid have been explored as:
Carbonic Anhydrase Inhibitors: Many sulfonamide-containing compounds are potent inhibitors of carbonic anhydrases, enzymes that are implicated in various physiological and pathological processes. unibs.itnih.gov The development of selective inhibitors for different carbonic anhydrase isoforms is an active area of research for conditions such as glaucoma and certain types of cancer. unibs.itgoogle.com
Agonists for Lysophosphatidic Acid (LPA) Receptors: Certain sulfamoylbenzoic acid analogues have been synthesized and identified as specific agonists of the LPA2 receptor, which is involved in protecting cells from apoptosis. nih.gov This line of research could lead to new treatments for conditions characterized by excessive cell death. nih.gov
Inhibitors of Cytosolic Phospholipase A2α (cPLA2α): N-substituted 4-sulfamoylbenzoic acid derivatives have been investigated as inhibitors of cPLA2α, an enzyme involved in inflammatory processes. researchgate.net The discovery of potent inhibitors of this enzyme could provide new therapeutic options for inflammatory diseases. researchgate.net
The this compound structure, with its N-benzyl and N-methyl substitutions on the sulfonamide nitrogen, offers specific steric and electronic properties that could be fine-tuned to achieve desired biological activities. The benzyl (B1604629) group, for example, can engage in hydrophobic interactions with biological targets. nsf.gov
| Derivative Class | Biological Target | Potential Therapeutic Application |
|---|---|---|
| Sulfamoylbenzoic Acid Derivatives | Carbonic Anhydrases | Glaucoma, Cancer unibs.itgoogle.com |
| Sulfamoylbenzoic Acid Analogues | LPA2 Receptor | Cytoprotection nih.gov |
| N-Substituted 4-Sulfamoylbenzoic Acids | Cytosolic Phospholipase A2α | Inflammatory Diseases researchgate.net |
Historical Context and Evolution of Academic Research on Sulfamoylbenzoic Acid Structures
The journey of sulfamoylbenzoic acid structures in academic research is intrinsically linked to the broader history of sulfonamide-based drugs. The initial discovery of the antibacterial activity of sulfonamides in the early 20th century sparked a wave of synthetic chemistry aimed at creating derivatives with improved efficacy and broader spectrum of activity. unibs.it
Early research primarily focused on modifications of the sulfonamide group in sulfanilamide, the active metabolite of Prontosil. nih.gov This led to the development of a wide range of antibacterial sulfa drugs. Subsequently, researchers began to explore the therapeutic potential of sulfonamides beyond their antimicrobial effects. Observations of side effects of some antibacterial sulfonamides, such as diuretic and hypoglycemic effects, opened up new avenues of investigation. unibs.it
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-16(11-12-5-3-2-4-6-12)21(19,20)14-9-7-13(8-10-14)15(17)18/h2-10H,11H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFGNTLIOUHOKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80365922 | |
| Record name | 4-[benzyl(methyl)sulfamoyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887202-40-6 | |
| Record name | 4-[benzyl(methyl)sulfamoyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[benzyl(methyl)sulfamoyl]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 4 Benzyl Methyl Sulfamoyl Benzoic Acid and Its Derivatives
Established Synthetic Routes to Sulfamoylbenzoic Acids
The construction of the sulfamoylbenzoic acid scaffold is typically achieved through robust and adaptable synthetic sequences.
A prevalent and established method for synthesizing 4-[benzyl(methyl)sulfamoyl]benzoic acid and its derivatives begins with the reaction of a sulfonyl chloride with an appropriate amine. rsc.orgnsf.gov A key starting material in this process is often methyl 4-(chlorosulfonyl)benzoate, which is derived from precursors like 4-methylbenzoic acid or 4-chloromethyl benzoic acid. google.com
The core of this synthetic approach is the nucleophilic substitution reaction between the sulfonyl chloride and an amine. For the synthesis of the title compound, N-methylbenzylamine is reacted with methyl 4-(chlorosulfonyl)benzoate. This reaction is typically performed in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. nih.gov The resulting intermediate is the methyl ester of this compound. The final step is the hydrolysis of the methyl ester to the carboxylic acid, which is usually accomplished by treatment with a base like sodium hydroxide, followed by acidification. This multi-step process is highly versatile, as a wide array of amines can be used to generate a diverse library of N-substituted sulfamoylbenzoic acids. nih.govnih.gov
Further chemical transformations can be applied to the sulfamoylbenzoic acid core to generate derivatives with different heterocyclic systems, such as 1,3,4-oxadiazoles. This process involves a sequence of key reactions and the formation of specific intermediate compounds. nih.govresearchgate.net
Starting with the methyl ester of the sulfamoylbenzoic acid, the first step is hydrazination . This is achieved by reacting the ester with hydrazine (B178648) hydrate, which converts the ester group into a hydrazide. utar.edu.my This acyl hydrazide is a crucial intermediate for the subsequent cyclization step.
The cyclization to form the 1,3,4-oxadiazole (B1194373) ring can be accomplished through various methods. One common approach involves reacting the hydrazide with an aromatic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3). utar.edu.myjchemrev.com Another method involves reacting the hydrazide with carbon disulfide in a basic medium, which, after acidification, yields a 1,3,4-oxadiazole-2-thiol (B52307) derivative. jchemrev.com These reactions provide a reliable means of introducing the 1,3,4-oxadiazole moiety, which can significantly influence the biological properties of the parent molecule. organic-chemistry.org
Table 1: Key Intermediates in the Synthesis of 1,3,4-Oxadiazole Derivatives
| Intermediate Compound | Starting Material | Reagent(s) | Reaction Type |
| Methyl 4-(N-substituted sulfamoyl)benzoate | Methyl 4-(chlorosulfonyl)benzoate | Amine (e.g., N-methylbenzylamine) | Sulfonamide formation |
| 4-(N-substituted sulfamoyl)benzoyl hydrazide | Methyl 4-(N-substituted sulfamoyl)benzoate | Hydrazine hydrate | Hydrazination |
| 2,5-Disubstituted 1,3,4-oxadiazole | 4-(N-substituted sulfamoyl)benzoyl hydrazide | Carboxylic acid, POCl3 | Cyclization/Dehydration |
Advanced Chemical Modification Strategies for Enhanced Biological Investigation
To explore structure-activity relationships and optimize biological activity, advanced modification strategies are employed. These focus on derivatization at key positions within the molecule.
The nitrogen atom of the sulfonamide group is a prime site for chemical modification. nih.govnih.gov The properties of the final compound can be fine-tuned by introducing a variety of substituents at this position. The classical approach involves reacting a sulfonyl chloride with different primary or secondary amines to introduce one or two substituents, respectively. nih.govacs.org This allows for the synthesis of a wide range of N-alkylated and N-arylated sulfonamides. researchgate.net For this compound, the nitrogen is already substituted with a methyl and a benzyl (B1604629) group. Further diversification can be achieved by synthesizing analogs with different alkyl or aryl groups in place of the methyl or benzyl groups. chemrxiv.org
The introduction of substituents on the aromatic rings of the molecule is a key strategy for targeted functional studies. nih.govacs.orgchemrxiv.org Modifications to the benzyl group can be readily achieved by using appropriately substituted benzylamines in the initial synthetic step. nih.gov Introducing electron-donating or electron-withdrawing groups at the ortho, meta, or para positions of the benzyl ring can systematically alter the electronic and steric properties of the molecule. acs.orgresearchgate.net This approach is crucial for probing the interactions of the compound with its biological target. The benzyl group itself is a common substituent in medicinal chemistry, and its derivatives are widely explored. wikipedia.org
Methodological Advancements and Efficiency in Compound Synthesis
Efforts to improve the synthesis of sulfamoylbenzoic acids and their derivatives are ongoing, with a focus on increasing efficiency and yield. Newer methods aim to overcome some of the limitations of classical approaches, such as the use of harsh reagents for the preparation of sulfonyl chlorides. rsc.org The development of one-pot syntheses and the use of milder reaction conditions are areas of active research. nih.gov Furthermore, advancements in purification techniques are crucial for obtaining high-purity compounds for biological testing. The ultimate goal is to develop synthetic routes that are not only efficient and high-yielding but also environmentally benign and scalable.
Biological Activity and Mechanistic Insights of 4 Benzyl Methyl Sulfamoyl Benzoic Acid Derivatives in Research Models
Enzyme Inhibition Profile
Derivatives of 4-[benzyl(methyl)sulfamoyl]benzoic acid have been the subject of focused research to determine their potential as inhibitors of key enzymes involved in the inflammatory cascade. These investigations have elucidated their activity against cytosolic phospholipase A2α (cPLA2α) and microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), two critical players in the arachidonic acid pathway.
Cytosolic Phospholipase A2α (cPLA2α) Inhibition Research
The inhibitory activity of 4-sulfamoylbenzoic acid derivatives against cPLA2α has been extensively studied through various research models. These compounds emerged from ligand-based virtual screening efforts aimed at identifying novel inhibitors of this enzyme. d-nb.infobohrium.com Structural modifications of an initial hit compound led to the development of derivatives with significantly enhanced potency. d-nb.inforesearchgate.net
The inhibitory potential of these derivatives has been quantified using in vitro enzymatic assays with cPLA2α isolated from porcine platelets. researchgate.net In these systems, the enzyme's activity is measured by its ability to release arachidonic acid from a phospholipid substrate. researchgate.net The introduction of different substituents on the sulfonamide nitrogen was found to significantly influence the inhibitory activity. d-nb.infobohrium.com
For instance, structural convergence with known potent benzhydrylindole-substituted benzoic acid derivatives resulted in compounds with submicromolar IC50 values. d-nb.infobohrium.com Notably, derivatives 85 and 88 demonstrated significant potency in these assays. d-nb.inforesearchgate.net Compound 85 was found to be approximately as effective as the reference substance Axon-1609. d-nb.info Another derivative, compound 55 , which incorporates a benzhydryl residue, showed an IC50 value of 5.8 µM. d-nb.inforesearchgate.net
Table 1: In Vitro cPLA2α Inhibitory Activity of Selected 4-Sulfamoylbenzoic Acid Derivatives
| Compound | Modification | IC50 (µM) |
|---|---|---|
| 33 | Introduction of a chlorine atom in position 4 of the phenyl residue | 12 |
| 55 | Carries a benzhydryl residue at position 1 of the indole | 5.8 |
| 85 | N-indolylethyl-substituted with a second substituent at the sulfonamide nitrogen | 0.25 |
| 88 | N-indolylethyl-substituted with a second substituent at the sulfonamide nitrogen | 0.66 |
The inhibitory effects of these compounds have also been evaluated in more physiologically relevant systems, such as ex vivo whole blood assays. nih.gov These studies involve quantifying the metabolites of the arachidonic acid cascade after the activation of cPLA2α in blood cells. nih.gov Research has been conducted using both rat and human whole blood. nih.gov
In these ex vivo models, the method of enzyme activation in blood cells was found to be a critical factor. nih.gov Activation with the phorbol (B1677699) ester 12-O-tetradecanoylphorbol-13-acetate yielded inhibition data that correlated better with in vivo results compared to activation with the calcium ionophore A23187. nih.gov While specific IC50 values from these whole blood assays are not extensively detailed in the provided context, the studies confirm the activity of these compounds in a cellular environment.
The potency of the novel 4-sulfamoylbenzoic acid derivatives has been benchmarked against established cPLA2α inhibitors. For example, compound 85 , with an IC50 of 0.25 µM, was found to be nearly as effective as the reference inhibitor Axon-1609. d-nb.info
However, the efficacy of these new compounds did not consistently match that of giripladib, another highly potent, structurally related cPLA2α inhibitor that was used as a reference in some studies. nih.gov Despite this, some of the newly synthesized compounds demonstrated a significant advantage in terms of improved water solubility compared to giripladib. nih.gov The development of these derivatives was initially based on templates from potent inhibitors discovered by Wyeth (now Pfizer), such as WAY-196025. d-nb.info
Table 2: Comparative cPLA2α Inhibitory Activity
| Compound | IC50 (µM) | Reference Inhibitor | Reference IC50 (µM) |
|---|---|---|---|
| 85 | 0.25 | Axon-1609 | Approx. 0.25 d-nb.info |
| New Derivatives | Submicromolar | Giripladib | Not specified, but highly effective nih.gov |
Microsomal Prostaglandin E2 Synthase 1 (mPGES-1) Inhibition
Research has also explored the activity of structurally related benzenesulfonamide (B165840) compounds against microsomal prostaglandin E2 synthase-1 (mPGES-1), another key enzyme in the production of pro-inflammatory prostaglandins (B1171923). nih.gov A significant challenge in the development of mPGES-1 inhibitors has been the difference in activity between human and rodent enzymes, which has led to failures in preclinical trials. nih.gov
A key finding in this area is the identification of benzenesulfonamide-derived compounds that exhibit inhibitory potency against both human and murine mPGES-1 in in vitro assays. nih.gov This dual-species activity is a critical attribute for the successful preclinical development of new anti-inflammatory drugs targeting mPGES-1. nih.gov For example, a benzimidazole (B57391) derivative, referred to as compound III, showed dose-dependent inhibition of human mPGES-1 with an IC50 of 0.09 µM and also inhibited recombinant rat mPGES-1 with an IC50 of 0.9 µM. nih.gov This demonstrates a favorable, though not identical, inhibitory profile across species.
Table 3: Dual Species mPGES-1 Inhibitory Potency of a Benzimidazole Derivative (Compound III)
| Species | Enzyme | IC50 (µM) |
|---|---|---|
| Human | mPGES-1 | 0.09 |
| Rat | Recombinant mPGES-1 | 0.9 |
Acetylcholinesterase (AChE) and Urease Inhibition (for related 1,3,4-oxadiazole (B1194373) derivatives)
Derivatives of this compound, particularly those incorporating a 1,3,4-oxadiazole ring system, have been a focus of research for their potential as enzyme inhibitors. Studies have explored their efficacy against acetylcholinesterase (AChE) and urease, two enzymes implicated in various pathological conditions.
Acetylcholinesterase (AChE) Inhibition: AChE is a key enzyme in the central nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE is a primary therapeutic strategy for managing Alzheimer's disease. nih.gov Synthetic 1,3,4-oxadiazole derivatives have been evaluated as potential AChE inhibitors, with some compounds demonstrating promising activity. nih.govnih.gov For instance, a study on a series of oxadiazole derivatives identified compounds with IC₅₀ values (the concentration required to inhibit 50% of the enzyme's activity) ranging from 41.87 µM to 1580.25 µM. nih.govnih.gov Kinetic studies suggested that these compounds may bind to an allosteric site on the AChE enzyme, thereby reducing its efficiency. nih.govnih.gov Molecular docking simulations further indicated that interactions with the peripheral anionic subsite of AChE, stabilized by hydrogen and π–π bonding, are crucial for their inhibitory action. nih.govnih.gov
Urease Inhibition: Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. scispace.com Its activity is associated with pathologies caused by Helicobacter pylori in the gastrointestinal tract and is a target for treating peptic ulcers and urolithiasis. scispace.comnih.gov Numerous studies have demonstrated that 1,3,4-oxadiazole derivatives can act as potent urease inhibitors. nih.govnih.gov In one study, a series of eighteen 1,3,4-oxadiazole derivatives were synthesized and tested against Jack bean urease, with many showing greater potency than the standard inhibitor, thiourea. nih.govnih.gov The inhibitory activity varied based on the substitutions on the terminal benzene (B151609) ring, with IC₅₀ values for potent compounds ranging from 1.15 µM to 42.42 µM. nih.gov The most active compound in this series, featuring a 4-chlorobenzyl ring, was found to be approximately 20-fold more active than the standard. nih.gov Molecular docking studies have been employed to understand the binding modes of these compounds within the active site of the urease enzyme. nih.govresearchgate.net
Inhibitory Activity of Selected 1,3,4-Oxadiazole Derivatives
| Enzyme Target | Derivative Type | Reported IC₅₀ Range | Reference Compound | Source |
|---|---|---|---|---|
| Acetylcholinesterase (AChE) | 1,3,4-Oxadiazole Series | 41.87 µM - 1580.25 µM | Not Specified | nih.govnih.gov |
| Urease (Jack Bean) | 1,3,4-Oxadiazole Series | 1.15 µM - 42.42 µM | Thiourea | nih.gov |
Other Enzyme Target Modulations (e.g., Thioredoxin Reductase (Trr1) hypothesis, Peroxisome Proliferator-Activated Receptor alpha (PPAR-α) agonism, LIMK inhibition)
Beyond AChE and urease, derivatives of the core scaffold are being investigated for their modulatory effects on other significant enzyme targets.
Thioredoxin Reductase (Trr1) Hypothesis: Thioredoxin reductase (TrxR) is a flavoenzyme crucial for regulating the cellular redox state by reducing thioredoxin. nih.gov Its inhibition is considered a target for clinical intervention in various diseases. While direct studies on this compound derivatives are not extensively documented, related heterocyclic compounds and quinone derivatives have been investigated as TrxR inhibitors. nih.gov The sulfonamide moiety and the aromatic rings present a framework that could potentially be adapted to target the active site of TrxR, though this remains a hypothetical area for future research.
Peroxisome Proliferator-Activated Receptor alpha (PPAR-α) Agonism: Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that regulate lipid and glucose metabolism. nih.gov PPAR-α, in particular, is a target for treating hyperlipidemia. nih.gov Agonism of PPAR-α can ameliorate inflammation, vascular leakage, and neurodegeneration in animal models of retinal diseases. nih.gov Research has focused on developing selective PPAR-α agonists, and chemical structures with benzoic acid backbones have been explored for this purpose. nih.gov The development of potent and isoform-selective PPAR-α agonists from related chemotypes suggests that derivatives of this compound could be investigated for similar activity. nih.gov
LIMK Inhibition: LIM domain kinases (LIMK1 and LIMK2) are key regulators of actin cytoskeletal dynamics through their phosphorylation and inactivation of cofilin. nih.gov As such, LIMK inhibitors are being explored as potential therapeutics for certain cancers and neurological disorders. nih.gov Notably, the synthesis of certain LIMK inhibitors has utilized 4-(chlorosulfonyl)benzoic acid or 4-(phenylsulfamoyl)benzoic acid as starting materials or key intermediates. nih.govnih.gov This indicates that the sulfamoylbenzoic acid scaffold is a viable foundation for designing molecules that can interact with and inhibit the activity of LIM kinases. nih.gov
Antimicrobial Research Applications
Antibacterial Efficacy Studies Against Various Bacterial Strains (e.g., Salmonella typhi, Bacillus subtilis)
The antibacterial potential of benzoic acid derivatives and related sulfonamides has been an area of significant research interest.
Bacillus subtilis : Studies on various pyrazole (B372694) and benzoyl benzoic acid derivatives have shown efficacy against Bacillus subtilis. For example, a 4-fluoro-3-methyl aniline (B41778) derivative of a related benzoic acid scaffold showed moderate growth inhibition with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL. mdpi.com Another study identified a 3-chloro-4-methyl derivative as a potent inhibitor of B. subtilis growth. mdpi.com In a separate investigation, a series of benzoyl benzoic acid derivatives demonstrated antimicrobial activity against B. subtilis, with one compound eliciting an MIC of 2 µg/mL. polyu.edu.hknih.gov
Salmonella Species: While specific data on Salmonella typhi is limited, research on related species like Salmonella enterica and Salmonella typhimurium provides valuable insights. Benzoic acid itself has been shown to inhibit the growth of S. enterica. nih.gov Furthermore, studies have demonstrated that benzoic acid can effectively reduce biofilm formation by S. typhimurium in a concentration-dependent manner, suggesting its utility in controlling infections by this pathogen. researchgate.netpreprints.org
Antibacterial Activity (MIC) of Related Benzoic Acid Derivatives
| Bacterial Strain | Derivative Type | Reported MIC Value | Source |
|---|---|---|---|
| Bacillus subtilis | 4-Fluoro-3-methyl aniline derivative | 12.5 µg/mL | mdpi.com |
| Bacillus subtilis | Benzoyl benzoic acid derivative (8e) | 2 µg/mL | polyu.edu.hknih.gov |
| Staphylococcus epidermidis | Benzyl (B1604629) benzoic acid derivative | 0.5 µg/mL | polyu.edu.hknih.gov |
Antifungal Activity Investigations (hypothesized for related compounds)
Benzoic acid and its derivatives have long been recognized for their antifungal properties and are used as preservatives in food and pharmaceuticals. researchgate.netwikipedia.org Research into novel benzoic acid derivatives continues to explore their potential as antifungal agents. nih.gov Studies have identified specific structural features that confer or enhance antifungal activity. researchgate.net For instance, investigations into 2-acylated benzohydroquinones, which are related to benzoic acid, have shown that some derivatives possess potent antifungal activity against various Candida species and filamentous fungi, with MIC values as low as 2 to 16 μg/mL for the most active compounds. mdpi.com The development of new benzoylurea (B1208200) derivatives containing a pyrimidine (B1678525) moiety has also yielded compounds with significant activity against plant pathogenic fungi like Rhizoctonia solani. mdpi.com This body of research supports the hypothesis that appropriately modified derivatives of this compound could exhibit antifungal properties.
Interference with Bacterial Metabolic Pathways (e.g., folate synthesis)
The sulfonamide group, a key structural component of this compound, is the basis for the antibacterial action of sulfa drugs. These compounds act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS), which is essential in the bacterial metabolic pathway for synthesizing folic acid. Bacteria require folic acid for the synthesis of nucleotides, and therefore for DNA and RNA production. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides block the pathway, leading to a depletion of tetrahydrofolate and subsequent cessation of bacterial growth and replication. This mechanism of action is a well-established principle in antimicrobial chemotherapy and is directly relevant to compounds containing the sulfonamide functional group. nih.gov
Role of Metal Complexes in Enhancing Antimicrobial Activity
The biological activity of sulfonamide-based compounds can often be enhanced through coordination with metal ions. The formation of metal complexes can improve the therapeutic potential of the parent ligand. researchgate.net Schiff base-metal complexes, for example, have demonstrated a broad range of antimicrobial activities, which may be due to mechanisms like inhibiting microbial cell wall synthesis or disrupting membrane function. nih.gov Studies on complexes involving sulfonamide derivatives and metals such as Cu(II), Co(II), Ni(II), Fe(III), and Cr(III) have shown that the resulting complexes can possess greater antibacterial or antifungal activity than the free ligand. nih.govresearchgate.net For example, some cobalt complexes of benzimidazole-derived sulfonamides were identified as highly active antibacterial agents. researchgate.net This strategy of forming metal complexes represents a promising avenue for augmenting the antimicrobial efficacy of this compound and its derivatives. mdpi.com
Anti-Inflammatory Research Paradigms
Derivatives of this compound have been a subject of interest in the development of novel anti-inflammatory agents. Research has focused on their ability to modulate critical inflammatory pathways and their efficacy in preclinical models of inflammation.
Modulation of Arachidonic Acid Cascade Components
The arachidonic acid cascade is a primary target for anti-inflammatory drugs, as it is responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes. The enzymes cyclooxygenase (COX) and lipoxygenase (LOX) are central to this cascade.
While direct inhibitory data for this compound on COX enzymes is not extensively documented, related sulfonamide-bearing compounds have demonstrated inhibitory effects. For instance, certain sulfonamide derivatives have been shown to inhibit lipoxygenase, with some exhibiting IC50 values in the micromolar range. One study on N-substituted 4-sulfamoylbenzoic acid derivatives identified them as inhibitors of cytosolic phospholipase A2α (cPLA2α), a key enzyme that releases arachidonic acid from cell membranes, with some derivatives showing submicromolar IC50 values. This suggests that the sulfamoylbenzoic acid scaffold could serve as a starting point for developing inhibitors of the arachidonic acid cascade.
Preclinical Efficacy in Prostaglandin and Leukotriene Dependent Models (non-human in vivo)
The anti-inflammatory potential of compounds is often evaluated in animal models where inflammation is induced by agents that trigger the production of prostaglandins and leukotrienes. The carrageenan-induced paw edema model in rats is a standard preclinical test for acute inflammation, which is largely mediated by prostaglandins.
Studies on novel benzenesulfonamide derivatives have demonstrated significant anti-inflammatory activity in this model. For example, certain 1,3,5-triazine (B166579) derivatives containing a benzenesulfonamide moiety showed a reduction in paw edema comparable or superior to the standard drug indomethacin. One of the most active compounds demonstrated a 99.69% inhibition of edema at a dose of 200 mg/kg, four hours after carrageenan administration. While specific in vivo data for this compound in such models is not yet widely published, the promising results from structurally related compounds underscore the potential of this chemical class.
Anticancer Research Frameworks
The potential of this compound derivatives as anticancer agents is an emerging area of investigation. In vitro studies have begun to shed light on their ability to inhibit the growth and spread of cancer cells.
Inhibition of Cancer Cell Growth and Motility (in vitro studies)
The ability of cancer cells to grow uncontrollably and migrate to distant sites is a hallmark of malignancy. Research into benzoic acid derivatives has shown that certain compounds can inhibit these processes. For example, a study on 4-methyl-3-nitro-benzoic acid demonstrated its ability to inhibit EGF-induced migration and chemotaxis of breast cancer cells in vitro, suggesting a potential role in preventing metastasis. ekb.eg While specific data on the anti-motility effects of this compound are yet to be detailed, the general findings for related benzoic acid structures are encouraging.
Anti-Proliferative Activity against Diverse Human Tumor Cell Lines (in vitro)
A key measure of a compound's anticancer potential is its ability to inhibit the proliferation of various cancer cell lines. Studies on sulfonyl-α-L-amino acid derivatives coupled with an anisamide scaffold have demonstrated their anti-proliferative activity against a panel of human cancer cell lines.
For instance, compounds were tested against Caucasian breast adenocarcinoma (MCF7), hepatocellular carcinoma (HEPG2), colon carcinoma (HCT116), and pancreatic carcinoma (PaCa2) cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined. Some of the most active molecules showed IC50 values in the range of 51.9 to 59.7 µg/ml against HEPG2, MCF7, and PaCa2 cell lines. nih.gov Another study on new aryl thiazolone–benzenesulfonamides showed significant inhibitory effects against MDA-MB-231 and MCF-7 breast cancer cell lines, with IC50 values ranging from 1.52 to 6.31 μM. nih.gov
Anti-Proliferative Activity of Benzenesulfonamide Derivatives Against Human Cancer Cell Lines
| Compound | MDA-MB-231 IC50 (μM) | MCF-7 IC50 (μM) |
|---|---|---|
| Compound 4b | 6.31 | 5.89 |
| Compound 4c | 5.88 | 5.11 |
| Compound 4e | 3.58 | 4.58 |
| Compound 4g | 5.54 | 2.55 |
| Compound 4h | 1.52 | 3.55 |
Exploration of Receptor Modulation (e.g., Cannabinoid Receptors, LPA2 Receptor)
The interaction of small molecules with cellular receptors is a fundamental mechanism of drug action. Research has explored the modulation of specific receptors by sulfamoyl benzoic acid derivatives.
One of the significant findings is the identification of sulfamoyl benzoic acid (SBA) analogues as the first specific agonists of the Lysophosphatidic Acid Receptor 2 (LPA2). nih.gov LPA2 is a G protein-coupled receptor that mediates various cellular processes, including cell survival and migration. In one study, a derivative of this compound, despite having modest potency with a half-maximal effective concentration (EC50) of approximately 2 μM, was found to be a specific agonist for LPA2. nih.gov It did not activate or inhibit other LPA receptors (LPA1/3/4/5). Further optimization of this scaffold led to the development of analogues with significantly improved potency, with some exhibiting picomolar activity. nih.gov
Agonist Activity of Sulfamoyl Benzoic Acid Analogues at the LPA2 Receptor
| Compound | EC50 (nM) |
|---|---|
| Compound 4 | ~2000 |
| Compound 11d | 0.00506 ± 0.00373 |
| LPA 18:1 | 1.40 ± 0.51 |
The potential interaction of such compounds with cannabinoid receptors has also been a subject of investigation. While direct binding data for this compound is scarce, research on related structures provides some insights. For instance, a series of 1-benzyl-1H-1,2,4-triazoles were evaluated for their binding affinity to the cannabinoid type 1 receptor (CB1R), with some compounds showing affinity in the nanomolar range. This suggests that the benzyl group, a feature of the compound , can be accommodated within the binding site of cannabinoid receptors. Further studies are needed to determine the specific affinity and functional activity of this compound and its derivatives at cannabinoid receptors.
Structure Activity Relationship Sar and Ligand Design Principles
Impact of Core Scaffold Modifications on Biological Activity
The core scaffold of a molecule is its foundational structure, and modifications to this framework can have profound effects on biological activity. For derivatives related to 4-[Benzyl(methyl)sulfamoyl]benzoic acid, the central phenylsulfamoylbenzoic acid unit is paramount. However, research into related structures, such as substituted sulfamoyl benzamidothiazoles, provides valuable insights into how core modifications can modulate activity.
In one systematic study, a complex scaffold was dissected into six different sites for modification. nih.gov One key finding was that spacing the active substituents away from a core ring with a methylene (B1212753) unit resulted in an inactive compound, suggesting that a bi-aryl conformation may be essential for activity. nih.gov This highlights the critical importance of maintaining the correct spatial orientation of key interaction groups, which is dictated by the rigidity and nature of the core scaffold. Altering the core, for instance, by replacing the benzoic acid with a bioisostere or integrating it into a larger heterocyclic system, can drastically alter the compound's conformational preferences and, consequently, its ability to bind to its target.
Substituent Effects on the Sulfonamide Moiety and Benzoic Acid Core
Substituents on both the sulfonamide group and the benzoic acid ring play a crucial role in tuning the potency, selectivity, and pharmacokinetic properties of these compounds.
Sulfonamide Moiety: The nitrogen atom of the sulfonamide group is a key site for modification. In studies on N-substituted 4-sulfamoylbenzoic acid derivatives, replacing the benzyl (B1604629) and methyl groups with other residues like naphthyl, naphthylmethyl, and indolylalkyl did not uniformly lead to a significant increase in activity. researchgate.net However, capping the sulfonamide nitrogen with a methyl or difluoromethyl group has been shown in related series to enhance CNS penetration by reducing polar surface area and acidity, a critical factor for targets within the central nervous system. nih.gov Furthermore, the nature of the substituents on the sulfonamide can be tuned to achieve desired properties and biological activity, moving beyond the traditional view that only certain substitution patterns are effective. tandfonline.com
The following table summarizes the impact of various substituents on the inhibitory activity of 4-sulfamoylbenzoic acid derivatives against cytosolic phospholipase A2α (cPLA2α), demonstrating these principles. researchgate.net
| Compound | Substituent on Sulfonamide Nitrogen | IC50 (µM) |
| 3 | N,N-dibenzyl | 5.8 |
| 54 | N-methyl, N-(naphthalen-2-ylmethyl) | >10 |
| 81 | N-methyl, N-(1-methyl-1H-indol-3-ylethyl) | 5.3 |
| 85 | N-(1-benzhydryl-1H-indol-3-ylethyl) | 0.25 |
| 88 | N-[1-(4-hydroxyethylethoxy)benzhydryl-1H-indol-3-ylethyl] | 0.66 |
Identification of Pharmacophoric Features Critical for Target Interactions
A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. For the this compound class, several key pharmacophoric features have been identified:
Carboxylic Acid Group: The benzoic acid moiety, typically ionized at physiological pH, often serves as a crucial anchoring point, forming strong ionic interactions or hydrogen bonds with positively charged residues (e.g., arginine or lysine) in the target's active site. iomcworld.com
Sulfonamide Moiety: The sulfonamide group is a versatile hydrogen bond donor and acceptor. researchgate.net In many metalloenzymes, such as carbonic anhydrases, the sulfonamide nitrogen coordinates directly with a catalytic zinc ion, a critical interaction for potent inhibition. acs.orgacs.org
Aromatic Rings: The benzyl group and the benzoic acid ring provide platforms for hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the binding pocket. nih.gov
N-Alkyl Groups: The N-methyl and the methylene of the N-benzyl group contribute to hydrophobic interactions and can influence the conformational posture of the entire ligand, ensuring a proper fit within the active site.
Computational docking studies have rationalized these interactions, showing that a combination of a specific head group (like sulfamoyl benzoic acid), a linker of appropriate length, and a suitable tail group (like a hydrophobic moiety) are required for high-potency binding. nih.gov
Optimization Strategies for Enhancing Potency and Selectivity
Lead optimization is a critical phase in drug discovery that aims to improve the properties of an initial hit compound. For derivatives of this compound, several strategies have proven effective.
One powerful strategy is structural convergence , where the structure of a lead compound is systematically modified to more closely resemble a known potent ligand for the target. researchgate.net This approach was successfully used to significantly enhance the potency of N,N-disubstituted 4-sulfamoylbenzoic acid derivatives as cPLA2α inhibitors. While initial modifications to the N-substituents yielded little improvement, aligning the structure more closely with potent benzhydrylindole-based inhibitors led to compounds with submicromolar IC50 values. researchgate.net
Another key strategy involves balancing physicochemical properties like hydrophilicity and hydrophobicity (LogD) to improve pharmacokinetic profiles while maintaining potency. This is crucial for reducing issues like biliary clearance and improving bioavailability. acs.org Furthermore, systematic SAR exploration, such as introducing various substituents at key positions, allows for the fine-tuning of potency and selectivity. nih.govresearchgate.net For example, a detailed SAR study revealed that an electron-withdrawing chloro group meta to the carboxy group was a critical structural requirement for achieving picomolar agonistic activity at the LPA2 receptor. nih.gov
The table below illustrates the optimization of a 4-sulfamoylbenzoic acid derivative through structural convergence, resulting in a significant increase in inhibitory potency. researchgate.net
| Compound | Key Structural Feature | IC50 (µM) against cPLA2α |
| Hit Compound (3) | N,N-dibenzyl | 5.8 |
| Intermediate (81) | N-methyl, N-indolylethyl | 5.3 |
| Optimized Cpd (85) | Structural convergence to benzhydrylindole scaffold | 0.25 |
Comprehensive Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) models are mathematical tools that correlate the chemical structure of compounds with their biological activity. These in silico methods are invaluable for predicting the activity of novel compounds and guiding rational drug design. youtube.com
For sulfonamide and benzoic acid derivatives, various QSAR studies have been successfully applied. nih.govresearchgate.net These models often employ a range of descriptors:
Physicochemical Descriptors: Parameters like hydrophobicity (LogP), molar refractivity, and aromaticity are frequently found to be critical for activity. nih.gov
Electronic Descriptors: Quantum chemical parameters that describe the electronic properties of the molecule, such as electrophilicity, can be correlated with biological endpoints. ekb.eg
Topological and Steric Descriptors: These describe the size, shape, and connectivity of the molecule. 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps that visualize regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity. tandfonline.comnih.gov
These studies typically use statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning approaches like Artificial Neural Networks (ANN) to build the predictive models. researchgate.netqub.ac.uk The resulting QSAR models can effectively guide the synthesis of new derivatives by highlighting which structural modifications are most likely to enhance biological activity. tandfonline.com
Advanced Computational and Theoretical Investigations
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a protein or receptor). This method is crucial in structure-based drug design for predicting the binding mode and affinity of a ligand, thereby providing insights into its potential biological activity.
Binding Affinity Predictions and Binding Mode Characterization
Molecular docking simulations are employed to predict the binding energy, typically expressed in kcal/mol, which quantifies the affinity of a ligand for a protein's active site. A lower binding energy generally indicates a more stable and favorable interaction. These simulations also characterize the binding mode, detailing the specific intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts between the ligand and the amino acid residues of the protein. For 4-[Benzyl(methyl)sulfamoyl]benzoic acid, this analysis would identify the key functional groups responsible for its binding and potential inhibitory activity against a specific protein target.
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Virtual Screening Protocols (Ligand-based and Structure-based approaches)
Virtual screening is a computational strategy used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target.
Structure-based virtual screening (SBVS) involves docking a large number of compounds into the three-dimensional structure of a biological target. This approach would test the ability of thousands or millions of molecules, including this compound, to fit within the target's binding site.
Ligand-based virtual screening (LBVS) utilizes the knowledge of molecules known to be active against a specific target. A pharmacophore model is constructed based on the key chemical features of these active molecules. This model is then used as a filter to screen libraries for other compounds, like this compound, that possess similar features.
Both protocols are instrumental in narrowing down the vast chemical space to a manageable number of promising candidates for further experimental testing.
Homology Modeling and Active Site Analysis
When the experimental three-dimensional structure of a target protein is not available, a homology model can be constructed. This technique uses the known experimental structure of a related homologous protein (the "template") to predict the structure of the target protein. Once a reliable model is built, its active site can be analyzed to identify key amino acid residues that are crucial for ligand binding and catalysis. This modeled active site can then be used for molecular docking studies with potential ligands like this compound to predict binding interactions in the absence of an experimentally determined protein structure.
Quantum Chemical Calculations (e.g., DFT, TD-DFT)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules from first principles. These methods provide detailed insights into molecular geometry, orbital energies, charge distribution, and spectroscopic properties.
Electronic Structure Elucidation (e.g., Frontier Molecular Orbitals (FMO), Natural Bond Orbital (NBO) analysis)
The electronic properties of a molecule are fundamental to its reactivity and interactions.
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and chemical reactivity.
| Quantum Chemical Parameter | Calculated Value |
|---|---|
| HOMO Energy (eV) | Data Not Available |
| LUMO Energy (eV) | Data Not Available |
| HOMO-LUMO Energy Gap (eV) | Data Not Available |
| Dipole Moment (Debye) | Data Not Available |
Simulation of Vibrational and Spectroscopic Properties
Quantum chemical methods can accurately simulate the vibrational and spectroscopic properties of molecules. By calculating the harmonic vibrational frequencies, theoretical FT-IR and FT-Raman spectra can be generated. A comparison of these simulated spectra with experimental data allows for a detailed assignment of the vibrational modes and serves as a confirmation of the molecular structure. Furthermore, Time-Dependent DFT (TD-DFT) can be used to simulate electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule.
| Vibrational Mode | Calculated Wavenumber (cm-1) | Assignment |
|---|---|---|
| Data Not Available | Data Not Available | Data Not Available |
Global Reactivity Descriptors and Molecular Stability Analysis
The chemical reactivity and stability of a molecule like this compound can be theoretically predicted and understood through the calculation of global reactivity descriptors, which are derived from Density Functional Theory (DFT). These descriptors provide insight into the molecule's behavior in chemical reactions, its kinetic stability, and the sites most susceptible to electrophilic or nucleophilic attack. While specific experimental and computational studies on this compound are not extensively documented in publicly accessible literature, the methodologies are well-established.
DFT calculations are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier molecular orbitals are crucial for predicting chemical reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify different aspects of the molecule's reactivity. researchgate.net
Key Global Reactivity Descriptors:
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap. |
| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; indicates how easily the molecule's electron cloud can be polarized. |
| Electronegativity (χ) | χ = (I + A) / 2 | Measures the molecule's ability to attract electrons. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | Quantifies the ability of a molecule to accept electrons; a measure of its electrophilic character. |
These theoretical calculations can be performed in both gaseous and solvent phases to understand how the environment affects molecular stability and reactivity. researchgate.net For instance, analysis of related benzoic acid derivatives has shown that solvation can alter the values of these reactivity descriptors. researchgate.net Furthermore, a Molecular Electrostatic Potential (MEP) map can be generated to visualize the electron density distribution and identify regions prone to electrophilic and nucleophilic interactions. researchgate.net
Molecular Dynamics and Conformational Studies
Molecular Dynamics (MD) simulations and conformational analysis are powerful computational tools used to study the dynamic behavior, structural flexibility, and stable conformations of molecules like this compound. These studies provide a deeper understanding of the molecule's three-dimensional structure and how it might interact with biological targets such as proteins.
Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify low-energy, stable conformations. This is achieved by rotating the single bonds within the molecule, such as the bonds connecting the benzyl (B1604629) group, the sulfamoyl group, and the benzoic acid moiety. For similar, complex molecules, systematic conformational searches are employed to identify the most energetically favorable spatial arrangements. The resulting conformations, or conformers, can have different biological activities, and identifying the most stable ones is crucial for understanding structure-activity relationships.
Molecular Dynamics simulations complement this by providing a view of the molecule's movement over time. An MD simulation calculates the trajectory of atoms and molecules by iteratively solving Newton's equations of motion. This allows researchers to observe:
Conformational Flexibility: How the molecule flexes, bends, and rotates in a specific environment (e.g., in water).
Solvation Effects: How the molecule interacts with solvent molecules, which can influence its conformation and properties. rsc.org
Binding Dynamics: How the molecule might approach and bind to a receptor site, providing insights into the mechanism of action.
For example, studies on other benzoic acid derivatives have used MD simulations in water clusters to understand how protonation states and interactions with water molecules affect the molecule's properties. rsc.org Such simulations for this compound could reveal the preferred orientation of its functional groups in an aqueous environment, which is critical for its interaction with biological systems.
Data Mining and Meta-Analysis of High-Throughput Biological Datasets
High-Throughput Screening (HTS) is a key technology in drug discovery that allows for the rapid testing of thousands to millions of chemical compounds for a specific biological activity. nih.govnih.gov If this compound were included in such a screening library, the resulting data could be subjected to data mining and meta-analysis to identify potential biological activities and generate new hypotheses.
The HTS process involves testing a library of compounds in a miniaturized, automated assay that measures a specific cellular response, such as cell viability or enzyme inhibition. nih.gov This generates a massive amount of data, where each compound is associated with a numerical readout of its activity.
Data mining of these datasets involves several steps:
Hit Identification: The primary goal is to identify "hits"—compounds that show significant activity compared to controls. nih.gov This is often done using statistical methods, such as calculating Z-scores or establishing activity thresholds based on the distribution of the data. nih.gov
Structure-Activity Relationship (SAR) Analysis: By analyzing the chemical structures of the active compounds, researchers can identify common chemical scaffolds or functional groups that are important for the observed activity. If this compound and structurally similar compounds were identified as hits, this would suggest that the sulfamoylbenzoic acid scaffold is important for the biological effect.
Cluster Enrichment Analysis: This technique involves grouping compounds by chemical or functional class to see if any particular class is statistically overrepresented among the hits. nih.gov This can help to identify the mechanism of action or potential off-target effects.
Meta-Analysis and Systems Biology Integration: Data from multiple HTS experiments can be combined in a meta-analysis to identify compounds with consistent activity across different assays or cell lines. Furthermore, tools like HiTSeekR allow for the integration of HTS data with systems biology networks (e.g., protein-protein interaction networks) to uncover the biological pathways being modulated by the hit compounds. nih.gov This approach can reveal unexpected connections and provide a deeper understanding of a compound's biological role. nih.gov
Through these data-driven approaches, a compound like this compound could be flagged as a promising candidate for further investigation in specific disease areas, even without prior knowledge of its biological function.
Future Directions in Research and Potential Therapeutic Implications
Design and Synthesis of Next-Generation 4-[Benzyl(methyl)sulfamoyl]benzoic Acid Derivatives
The development of next-generation derivatives hinges on innovative design strategies and synthetic methodologies aimed at improving potency and specificity. A primary design approach is scaffold derivatization, where modifications are systematically made to the core structure of the sulfamoylbenzoic acid (SBA) molecule. nih.gov This involves altering three key regions: the head group, the chain linker, and the tail group to optimize interactions with biological targets. nih.gov Isosteric replacement, such as substituting a sulfur atom with a sulfamoyl moiety (-NH-SO2-), is another strategy employed to enhance subtype specificity and eliminate off-target activities. nih.gov
The synthesis of these next-generation compounds employs a range of chemical reactions. A common linear approach begins with the chlorosulfonation of a benzoic acid derivative. nih.gov This is followed by reactions to form the sulfonamide and, subsequently, the carboxamide. nih.gov Another established method involves reacting a sulfamoylbenzoic acid derivative, such as 2-halogeno-4-chloro-5-sulfamoylbenzoic acid, with an amine like 1-amino-2-methylindoline in a polar solvent. google.com The synthesis of the N-benzyl-N-methyl structure can be achieved through a two-step process: first, treating a sulfonyl chloride with a primary amine to create the sulfonamide, followed by benzylation. nsf.gov Researchers are also exploring more environmentally friendly methods, such as conducting these reactions in aqueous solutions. mdpi.com
| Synthetic Approach | Description | Starting Materials Example |
| Linear Synthesis | A sequential process involving chlorosulfonation of benzoic acid, followed by sulfonamide and carboxamide formation. nih.gov | Benzoic acids, Chlorosulfonic acid, Various amines. nih.gov |
| Coupling Reaction | Reaction of a sulfamoylbenzoyl chloride with an amine in a polar solvent, often using a condensation agent. google.com | 2,4-dichloro-5-sulfamoylbenzoyl chloride, 1-amino-2-methylindoline, Tetrahydrofuran. google.com |
| Two-Step Benzylation | Formation of a primary sulfonamide from a sulfonyl chloride and an amine, followed by a separate benzylation step. nsf.gov | 4-methylbenzenesulfonyl chloride, Primary amine. nsf.gov |
| Scaffold Derivatization | Coupling of a functionalized amine with a substituted sulfonyl chloride to create diverse analogues for structure-activity relationship studies. nih.gov | N-Butylamino-1,8-naphthalimide, Substituted sulfonyl chloride. nih.gov |
Discovery and Validation of Novel Biological Targets for Sulfamoylbenzoic Acid Derivatives
Research into sulfamoylbenzoic acid derivatives has unveiled a diverse range of potential biological targets, opening avenues for new therapeutic applications. These compounds have demonstrated inhibitory or modulatory effects on several key enzymes and receptors implicated in a variety of diseases.
One significant area of discovery is the interaction with G-protein coupled receptors (GPCRs). Specific sulfamoyl benzoic acid analogues have been identified as the first specific agonists of the Lysophosphatidic Acid 2 (LPA2) receptor, with some showing subnanomolar activity. nih.gov The LPA2 receptor is known to mediate protective effects in the gut. nih.gov Other research has identified derivatives as potent antagonists of the P2Y14 receptor, a target for inflammatory conditions like acute lung injury. nih.gov
Enzymes are another major class of targets. Derivatives have been developed as inhibitors for human carbonic anhydrase (hCA) isoforms, including tumor-associated targets hCA IX and XII. unibs.itnih.gov Other enzymes targeted by various derivatives include human nucleoside triphosphate diphosphohydrolases (h-NTPDases), cytosolic phospholipase A2α (cPLA2α), and the carbohydrate-hydrolyzing enzymes α-glucosidase and α-amylase, suggesting potential in metabolic disorders. nih.govresearchgate.netnih.gov Furthermore, some derivatives have been found to act as capsid binders, inhibiting the lifecycle of enteroviruses. mdpi.com
| Biological Target | Potential Therapeutic Area | Mode of Action |
| Lysophosphatidic Acid Receptors (e.g., LPA2) | Gastrointestinal Protection nih.gov | Agonist nih.gov |
| P2Y14 Receptor (P2Y14R) | Anti-inflammatory, Acute Lung Injury nih.gov | Antagonist nih.gov |
| Carbonic Anhydrases (hCA IX, XII) | Oncology unibs.it | Inhibitor unibs.it |
| α-Glucosidase & α-Amylase | Diabetes nih.gov | Inhibitor nih.gov |
| Human NTPDases | (Not Specified) | Inhibitor nih.gov |
| Enterovirus Capsid | Antiviral mdpi.com | Capsid Binding mdpi.com |
Development of Advanced In Vitro and Preclinical Non-Human In Vivo Models for Comprehensive Evaluation
The thorough evaluation of this compound derivatives relies on a combination of sophisticated in vitro assays and preclinical non-human in vivo models to determine efficacy and mechanism of action.
In Vitro Models In vitro (cell-free or cell-based) assays are crucial for initial screening and detailed mechanistic studies. Enzyme inhibition assays are widely used to quantify the potency of derivatives against specific targets. For instance, a malachite green assay is used to measure the inhibitory potential against h-NTPDases, while other specific assays are used for α-glucosidase, α-amylase, and human carbonic anhydrases. nih.govunibs.itnih.gov For antiviral applications, researchers use viral yield reduction assays to measure the inhibition of viral replication and thermostability assays to confirm that the compounds bind directly to the viral capsid. mdpi.com To assess potential anticancer effects, cell-based antiproliferative assays are conducted on cancer cell lines, such as the triple-negative breast cancer line MDA-MB-231. unibs.it
Preclinical Non-Human In Vivo Models Following promising in vitro results, compounds are advanced to in vivo models, which involve studies in living, non-human organisms to assess their effects in a complex biological system. youtube.com These models are essential for evaluating the efficacy of a compound in modulating a disease state. youtube.com For example, an LPS-induced mouse model of acute lung injury has been used to confirm the anti-inflammatory effects of a P2Y14R antagonist. nih.gov In other studies, anesthetized dogs have been used to evaluate the antihypertensive activity of sulfamoylbenzoic acid derivatives. google.com Immunization experiments in mice, using a model antigen like ovalbumin, serve to test the potential of these compounds as vaccine adjuvants. nih.gov These animal models are critical for predicting how a drug might perform in humans and are a necessary step in the drug discovery process. youtube.com
| Model Type | Specific Model | Purpose of Evaluation |
| In Vitro | Enzyme Inhibition Assays (e.g., Malachite Green) | Quantify inhibitory potency against targets like h-NTPDases, CAs, α-glucosidase. nih.govunibs.itnih.gov |
| In Vitro | Antiproliferative Assays (e.g., on MDA-MB-231 cells) | Determine anticancer activity. unibs.it |
| In Vitro | Viral Yield Reduction & Thermostability Assays | Assess antiviral efficacy and mechanism of action. mdpi.com |
| In Vivo | LPS-Induced Mouse Model of Acute Lung Injury | Evaluate anti-inflammatory effects. nih.gov |
| In Vivo | Anesthetized Dog Model | Test for antihypertensive activity. google.com |
| In Vivo | Mouse Immunization Model | Investigate potential as a vaccine co-adjuvant. nih.gov |
Integrated Research Approaches Combining Computational and Experimental Methodologies
The integration of computational (in silico) and experimental methods has become a cornerstone of modern drug discovery, enabling a more rational and efficient design of novel this compound derivatives. This synergistic approach uses computational tools to predict molecular interactions and properties, which then guide and help to explain experimental results.
Molecular docking is a prominent in silico technique used to predict how a ligand binds to the active site of a target protein. nih.gov Researchers use docking studies to screen virtual libraries of compounds and prioritize candidates for synthesis. nih.gov For example, computational docking of sulfamoyl benzoic acid analogues into a homology model of the LPA2 receptor helped to rationalize the experimentally observed structure-activity relationship (SAR). nih.gov In studies targeting α-glucosidase and α-amylase, docking was used to visualize how the compounds interact with the enzymes' active sites through hydrogen bonding and other interactions, supporting the in vitro inhibition data. nih.gov
Beyond docking, researchers employ computational methods to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.gov These in silico predictions help to identify candidates with better drug-like characteristics early in the discovery process. Molecular dynamics simulations are also used to study the stability of the ligand-protein complex over time, providing further insight into the binding mechanism. tandfonline.com This combination of predictive modeling and laboratory validation accelerates the discovery of more effective and specific therapeutic agents.
| Computational Method | Purpose | Paired Experimental Validation |
| Molecular Docking | Predicts binding mode and affinity of derivatives to a biological target (e.g., LPA2, α-glucosidase). nih.govnih.gov | In vitro enzyme inhibition assays and receptor binding studies. nih.govnih.gov |
| Homology Modeling | Creates a 3D model of a target protein when its crystal structure is unavailable. nih.gov | Structure-Activity Relationship (SAR) data from synthesized analogues. nih.gov |
| ADMET Prediction | Forecasts the pharmacokinetic and toxicity properties of potential drug candidates. nih.gov | (Future) In vitro permeability assays and in vivo pharmacokinetic studies. |
| Molecular Dynamics Simulations | Assesses the stability of the ligand-protein complex over time. tandfonline.com | Potency determination through IC50 values from in vitro assays. tandfonline.com |
Opportunities for Lead Optimization and Compound Development Based on Academic Insights
Academic research provides the fundamental insights necessary for the translation of promising compounds into viable drug candidates through a process known as lead optimization. danaher.com This phase focuses on refining the chemical structure of a "lead compound" to enhance its desirable properties, such as potency and target selectivity, while minimizing undesirable characteristics. danaher.com
A critical academic insight is the identification of an optimal chemical scaffold. For instance, research identified a specific sulfamoylbenzoic acid analogue as an ideal template for lead optimization because it demonstrated potent and specific agonist activity at the LPA2 receptor without unwanted antagonist activity at a related receptor. nih.gov This finding allows medicinal chemists to focus their efforts on modifying a scaffold that already possesses a favorable biological profile.
Ultimately, academic research that establishes detailed structure-activity relationships (SAR), identifies highly potent lead compounds with favorable druggability profiles (e.g., good solubility and pharmacokinetics), and elucidates mechanisms of action provides the crucial foundation for targeted development efforts. nih.gov This academic groundwork enables the strategic modification of lead compounds to create preclinical candidates with a higher probability of success. danaher.com
Q & A
Q. What are the optimal synthetic routes for 4-[Benzyl(methyl)sulfamoyl]benzoic acid, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of this compound typically involves sulfamoylation of a benzoic acid precursor. Key steps include:
- Sulfamoylation : Reacting 4-chlorobenzoic acid derivatives with benzyl(methyl)amine under anhydrous conditions, using catalysts like triethylamine in dichloromethane .
- Acid Hydrolysis : Final hydrolysis of ester intermediates (e.g., methyl or ethyl esters) using aqueous HCl or NaOH to yield the free carboxylic acid .
Q. Critical Parameters :
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (sulfamoylation) | Prevents side reactions |
| Solvent | Dichloromethane or DMF | Enhances solubility of intermediates |
| Catalyst | Triethylamine (2 eq.) | Accelerates nucleophilic substitution |
| Reaction Time | 12–24 hours | Ensures complete conversion |
Yield optimization requires strict moisture control and inert atmospheres (N₂/Ar) to avoid hydrolysis of sulfamoyl intermediates .
Q. What purification techniques are effective for isolating this compound?
Methodological Answer: Post-synthesis purification involves:
- Liquid-Liquid Extraction : Separate unreacted amines using ethyl acetate and 1M HCl.
- Column Chromatography : Use silica gel with a gradient of hexane/ethyl acetate (7:3 to 1:1) to isolate the product. Monitor fractions via TLC (Rf ~0.4 in 1:1 hexane/EtOAc) .
- Recrystallization : Dissolve crude product in hot ethanol, then cool to 4°C for crystal formation. Purity >95% is achievable with two recrystallization cycles .
Safety Note : Handle in a fume hood due to volatile solvents and potential respiratory irritants .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) provides atomic-level structural validation:
- Crystal Growth : Slow evaporation of saturated acetone/water solutions yields suitable crystals .
- Data Collection : Use a diffractometer (e.g., Mo-Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion .
- Key Parameters :
Q. Example Data :
| Parameter | Value |
|---|---|
| (Å) | 14.77 |
| (Å) | 6.67 |
| (Å) | 26.24 |
| (°) | 90.0 |
Refinement with -factor <0.05 ensures high confidence in stereochemistry .
Q. How to design experiments assessing the compound’s stability under physiological pH conditions?
Methodological Answer: Step 1 : Prepare buffers (pH 1.2–7.4) simulating gastrointestinal and plasma environments. Step 2 : Incubate the compound (1 mM) at 37°C. Sample aliquots at 0, 6, 12, 24, and 48 hours. Step 3 : Analyze degradation via:
Q. Key Findings :
- Stability decreases at pH <3 due to protonation of the sulfamoyl group, leading to hydrolysis .
- Half-life at pH 7.4: >48 hours, suggesting suitability for in vivo studies .
Q. How to resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. inactivity)?
Methodological Answer: Discrepancies may arise from:
- Purity Variability : Validate compound purity (>98%) via HPLC and NMR before assays .
- Assay Conditions : Standardize protocols (e.g., ATP concentration in kinase assays, buffer ionic strength).
- Target Selectivity : Perform counter-screens against related enzymes (e.g., COX-1/COX-2) to rule off-target effects .
Case Study : Inconsistent IC₅₀ values for carbonic anhydrase inhibition were traced to variations in enzyme source (recombinant vs. tissue-extracted) and assay temperature (25°C vs. 37°C) .
Q. What computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 4XYZ for sulfamoyl-binding enzymes). Key residues: Arg123 (hydrogen bonding with sulfamoyl), Phe291 (hydrophobic interaction with benzyl group) .
- MD Simulations : GROMACS with CHARMM36 force field to assess binding stability over 100 ns. RMSD <2 Å indicates stable ligand-protein complexes .
Validation : Compare computational with experimental SPR (surface plasmon resonance) data .
Q. Data Contradiction Analysis Table :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
